molecular formula C25H37NO5S B592434 (2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate CAS No. 131180-56-8

(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate

Cat. No.: B592434
CAS No.: 131180-56-8
M. Wt: 463.633
InChI Key: NKXIHTCNPSWHRC-FTBISJDPSA-N
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Description

(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate is a complex organic compound characterized by a pyrrolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the pyrrolidine ring, along with the diisobutylphenyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate typically involves the construction of the pyrrolidine ring followed by the introduction of the diisobutylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diol in the presence of a catalyst can yield the desired pyrrolidine derivative . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation, for example, can be employed to achieve high yields of the desired product. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

(2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives like alcohols, and substituted pyrrolidine compounds with various functional groups .

Mechanism of Action

The mechanism of action of (2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, depending on its binding affinity and the nature of the target . The detailed molecular mechanisms often involve complex interactions at the atomic level, which are studied using techniques like molecular dynamics simulations and quantum mechanical calculations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets (2S)-(4,4/'-Diisobutylphenyl)pyrrolidine methanol sulfate apart is its specific substitution pattern, which imparts unique steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other pyrrolidine derivatives, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

bis(4-tert-butylphenyl)-[(2S)-pyrrolidin-2-yl]methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4)/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXIHTCNPSWHRC-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C([C@@H]2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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